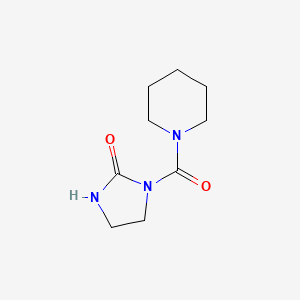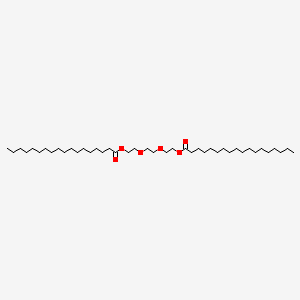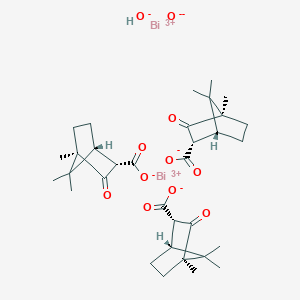
N',3,3-trimethylmorpholine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,3,3-trimethylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of three methyl groups and a carboximidamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,3-trimethylmorpholine-4-carboximidamide typically involves the reaction of morpholine with trimethylamine and cyanamide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N’,3,3-trimethylmorpholine-4-carboximidamide involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
化学反応の分析
Types of Reactions
N’,3,3-trimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reactions are conducted in polar solvents at moderate temperatures.
Major Products Formed
Oxidation: Formation of N’,3,3-trimethylmorpholine-4-carboxamide.
Reduction: Formation of N’,3,3-trimethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
N’,3,3-trimethylmorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N’,3,3-trimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-methylmorpholine-4-carboximidamide
- 3,3-dimethylmorpholine-4-carboximidamide
- N’,3,3-trimethylmorpholine-4-carboxamide
Uniqueness
N’,3,3-trimethylmorpholine-4-carboximidamide is unique due to the presence of three methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or in the synthesis of sterically hindered molecules.
特性
分子式 |
C8H17N3O |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
N',3,3-trimethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C8H17N3O/c1-8(2)6-12-5-4-11(8)7(9)10-3/h4-6H2,1-3H3,(H2,9,10) |
InChIキー |
PSNQCUVIRMUTHA-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCN1C(=NC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)


![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B13745982.png)






![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)


